molecular formula C15H10Cl3N5O7 B11701300 3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

Cat. No.: B11701300
M. Wt: 478.6 g/mol
InChI Key: FBTOVAAWDIYKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is a complex organic compound with the molecular formula C15H10Cl3N5O7 It is characterized by the presence of nitro groups, trichloroethyl, and benzamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide typically involves multiple steps, starting with the nitration of benzamide derivatives. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups into the benzamide structure. The trichloroethyl group is then introduced through a substitution reaction using trichloroethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
  • 3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide
  • 3,5-dinitro-N-[2,2,2-trichloro-1-(3-toluidino)ethyl]benzamide

Uniqueness

3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is unique due to the specific positioning of the nitro groups and the trichloroethyl moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C15H10Cl3N5O7

Molecular Weight

478.6 g/mol

IUPAC Name

3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C15H10Cl3N5O7/c16-15(17,18)14(19-9-2-1-3-10(6-9)21(25)26)20-13(24)8-4-11(22(27)28)7-12(5-8)23(29)30/h1-7,14,19H,(H,20,24)

InChI Key

FBTOVAAWDIYKNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.